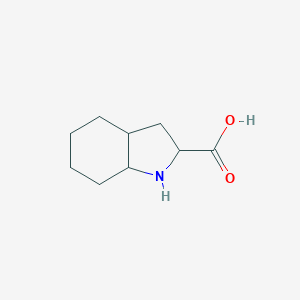

octahydro-1H-indole-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108507-42-2 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid , a bicyclic amino acid analogue, serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its rigid conformational structure is of significant interest in medicinal chemistry for the design of peptidomimetics with enhanced stability and bioactivity. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and visualizations of its synthetic pathway and role as a key intermediate.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

| Identifier | Value | Reference |

| IUPAC Name | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | |

| CAS Number | 80875-98-5 | [1] |

| Molecular Formula | C₉H₁₅NO₂ | |

| Molecular Weight | 169.22 g/mol | |

| Canonical SMILES | C1CC[C@H]2--INVALID-LINK--C--INVALID-LINK--C(=O)O |

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 267-269 °C[2][3], 270 °C[1], 275-277 °C[4][5] | |

| Boiling Point (Predicted) | 318.6 °C at 760 mmHg | [6] |

| Solubility | Soluble in methanol (B129727) and water[2][5] | |

| pKa (Predicted) | 2.47 ± 0.20 | [4][5][6] |

| logP (Predicted) | -1[2], 1.32050[6] | |

| Optical Rotation | -50.0 ± 1.0° (c=1 in methanol) | [7] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. The following sections describe generalized yet detailed methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

A small amount of the finely powdered, dry (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility profile is critical for reaction setup, purification, and formulation development.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes

Procedure:

-

A predetermined amount (e.g., 10 mg) of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is weighed and placed into a test tube.

-

A specific volume (e.g., 1 mL) of the solvent (e.g., water, methanol, ethanol, dichloromethane) is added to the test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as partially soluble or insoluble. Quantitative solubility can be determined by analyzing the concentration of the dissolved compound in the supernatant using techniques like HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known concentration of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is dissolved in deionized water.

-

The initial pH of the solution is measured.

-

The solution is titrated with a standardized solution of NaOH, added in small increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued until the pH has risen significantly, indicating that the carboxylic acid has been fully deprotonated.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of the compound, which is crucial for predicting its pharmacokinetic properties.

Apparatus:

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol and phosphate (B84403) buffer (pH 7.4)

Procedure (Shake-Flask Method):

-

n-Octanol and the aqueous buffer are mutually saturated by vigorous mixing followed by separation.

-

A known concentration of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is dissolved in the aqueous phase.

-

A known volume of this aqueous solution is mixed with a known volume of the n-octanol in a separatory funnel or vial.

-

The mixture is agitated until equilibrium is reached (e.g., for 1 hour).

-

The mixture is then allowed to stand for the two phases to separate completely.

-

The concentration of the compound in the aqueous phase is determined using a suitable analytical method (e.g., HPLC).

-

The concentration in the n-octanol phase is calculated by mass balance.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

Key Synthetic Pathways and Relationships

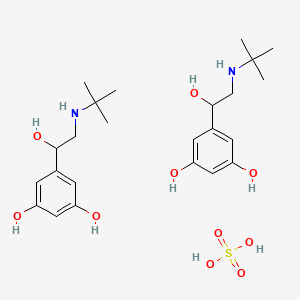

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a pivotal intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril (B612348) and Trandolapril (B549266).

General Synthesis Workflow

The synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid often involves the hydrogenation of a less saturated precursor.

Caption: General synthetic route to (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

Role in Perindopril Synthesis

This compound is a key building block in the multi-step synthesis of the ACE inhibitor Perindopril.

Caption: Role as an intermediate in the synthesis of Perindopril.

References

- 1. scribd.com [scribd.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 4. bellevuecollege.edu [bellevuecollege.edu]

- 5. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 6. EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

In-Depth Technical Guide: Determination of the Molecular Weight of Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and calculation of the molecular weight of octahydro-1H-indole-2-carboxylic acid, a molecule of interest in pharmaceutical research and development.

Chemical Identity and Formula

This compound is a saturated heterocyclic compound. Its chemical structure consists of a fused bicyclic system of a cyclohexane (B81311) and a pyrrolidine (B122466) ring, with a carboxylic acid group attached to the second position of the indole (B1671886) nucleus.

The molecular formula for this compound has been determined to be C₉H₁₅NO₂ .[1][2][3][4][5][6][7] This formula indicates that each molecule is composed of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and then summing these products. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).

The formula for calculating the molecular weight is as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

Quantitative Data: Atomic Weights

The standard atomic weights of the constituent elements of this compound are summarized in the table below. For elements where IUPAC provides a range, a conventional value is used for this calculation.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 9 | 12.011[1][7][8] |

| Hydrogen | H | 15 | 1.008[3][5] |

| Nitrogen | N | 1 | 14.007[1][9][10] |

| Oxygen | O | 2 | 15.999[2] |

Calculation of Molecular Weight

Using the data from the table above and the established molecular formula, the molecular weight of this compound is calculated as follows:

-

Carbon: 9 atoms × 12.011 g/mol = 108.099 g/mol

-

Hydrogen: 15 atoms × 1.008 g/mol = 15.120 g/mol

-

Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 108.099 + 15.120 + 14.007 + 31.998 = 169.224 g/mol

This calculated value is consistent with the published molecular weight of 169.22 g/mol for this compound.[1][3][4][5][6]

Visualization of Elemental Composition

The following diagram illustrates the elemental makeup of this compound, as derived from its molecular formula.

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Oxygen - Wikipedia [en.wikipedia.org]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. byjus.com [byjus.com]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Stereoisomers of Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-indole-2-carboxylic acid (OIC) is a saturated bicyclic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. Its rigid, conformationally constrained structure makes it an invaluable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the stereoisomers of OIC, detailing their synthesis, separation, physicochemical properties, and biological significance. Detailed experimental protocols and visual diagrams of key processes are included to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction to the Stereochemistry of this compound

This compound possesses three chiral centers at positions C2, C3a, and C7a of its fused ring system. Consequently, there are 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. The precise stereochemistry of the OIC moiety is paramount to the biological activity of the final drug product. For instance, the (2S,3aS,7aS)-isomer is a key intermediate in the synthesis of the ACE inhibitor Perindopril (B612348), while the (2S,3aR,7aS)-isomer is a precursor for Trandolapril.[1] Given the stereospecific nature of their therapeutic targets, the synthesis and purification of enantiomerically pure OIC isomers are of utmost importance.

Physicochemical Properties of Key Stereoisomers

The physicochemical properties of the OIC stereoisomers can influence their reactivity, solubility, and handling characteristics. The following table summarizes the available data for the two most pharmaceutically relevant isomers.

| Property | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride |

| Appearance | White to off-white crystalline solid | White solid |

| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₆ClNO₂ |

| Molecular Weight | 169.22 g/mol | 205.68 g/mol |

| Melting Point (°C) | 275-277 (decomposes)[2] | 176–178 |

| Optical Rotation [α]D | -46.0 to -50.0 deg (c=1, methanol) | +29.6 (c 0.47, MeOH) |

| Solubility | Sparingly soluble in methanol, slightly in water[2] | Data not readily available |

Synthesis and Separation of Stereoisomers

The synthesis of enantiomerically pure OIC isomers typically involves stereoselective reactions or the separation of diastereomeric mixtures. A prevalent strategy is the catalytic hydrogenation of a precursor, such as (S)-indoline-2-carboxylic acid, which primarily yields a mixture of the (2S,3aS,7aS) and (2S,3aR,7aR) diastereomers.

General Synthesis and Separation Workflow

The following diagram illustrates a common workflow for the synthesis and separation of the (2S,3aS,7aS) isomer.

Experimental Protocols

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

This protocol is adapted from a literature procedure for the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

-

Materials:

-

(S)-indoline-2-carboxylic acid

-

Glacial acetic acid

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas

-

Hydrogenation reactor

-

Filtration apparatus

-

-

Procedure:

-

In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (e.g., 60 mL).

-

Add the Platinum(IV) oxide catalyst (e.g., 300 mg) to the solution.

-

Pressurize the reactor with hydrogen gas (e.g., to 5 bar) and heat the mixture to 60°C.

-

Maintain the reaction under these conditions with stirring for approximately 24 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, cool the mixture and carefully filter off the catalyst. Wash the catalyst with a small amount of acetic acid.

-

Evaporate the combined filtrate to dryness under reduced pressure.

-

Recrystallize the resulting residue from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid. An expected yield of the desired diastereomer is approximately 85%.[2]

-

HPLC Separation and Quantification of OIC Isomers

Due to the lack of a UV-absorbing chromophore, a Refractive Index Detector (RID) is commonly used for the HPLC analysis of OIC isomers.[3]

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a Refractive Index Detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: 10 mM Potassium dihydrogen phosphate (B84403) buffer, adjusted to pH 3.0 with phosphoric acid.[3]

-

Flow Rate: 1.5 mL/min.[3]

-

Column Temperature: 35°C.[3]

-

Detector: Refractive Index Detector.

-

-

Sample Preparation:

-

Prepare stock solutions of the reference standards for each OIC isomer by dissolving a known amount (e.g., 25 mg) in the mobile phase (e.g., in 10 mL).

-

Prepare the sample solution by dissolving the test substance (e.g., 50 mg) in the mobile phase (e.g., in 10 mL).[3]

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Identify the peaks corresponding to the different isomers based on their retention times, as determined from the analysis of the individual standards.

-

Quantify the amount of each isomer in the sample by comparing the peak areas with those of the corresponding standards.

-

Biological Significance and Role in ACE Inhibition

The stereoisomers of this compound are precursors to potent ACE inhibitors. The active forms of these drugs, known as perindoprilat (B1679611) and trandolaprilat, are formed after in vivo hydrolysis of the ester prodrugs. A comprehensive study on the 32 stereoisomers of perindoprilat revealed that the stereochemistry of the parent OIC molecule is critical for ACE inhibitory activity.[4] Four of the 32 perindoprilat stereoisomers, including the one derived from (2S,3aS,7aS)-OIC, exhibited potent ACE inhibition with IC50 values in the nanomolar range.[4]

Signaling Pathway of ACE Inhibition by Perindoprilat

Perindoprilat, the active metabolite of Perindopril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).

Conclusion

The stereoisomers of this compound represent a fascinating and industrially significant class of molecules. Their stereochemistry is a critical determinant of the biological activity of the ACE inhibitors derived from them. A thorough understanding of their synthesis, separation, and properties is essential for the development of safe and effective pharmaceuticals. The protocols and data presented in this guide offer a valuable resource for researchers and professionals dedicated to advancing the fields of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Octahydro-1H-indole-2-carboxylic Acid

Introduction

Octahydro-1H-indole-2-carboxylic acid (Oic) is a bicyclic, non-proteinogenic amino acid that serves as a crucial chiral building block in medicinal chemistry.[1] Its rigid conformational structure, similar to proline but with greater lipophilicity, makes it a valuable component in the design of peptidomimetics and pharmaceuticals.[1][2] Notably, Oic is a key intermediate in the synthesis of widely used angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][3] Accurate structural elucidation is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the stereochemistry and purity of this important synthetic intermediate. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including experimental protocols and data interpretation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the presence of numerous diastereotopic protons within its saturated bicyclic ring system. The chemical shifts are highly sensitive to the stereochemistry of the molecule. Below is a summary of reported ¹H NMR data for two common stereoisomers, recorded in deuterium (B1214612) oxide (D₂O) on a 400 MHz spectrometer.[2] The use of D₂O results in the exchange of the labile N-H and O-H protons, which therefore do not appear in the spectrum.

Table 1: ¹H NMR Data for this compound Stereoisomers

| Stereoisomer | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Tentative Proton Assignment |

| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 4.06 | m | 1H | H-2 |

| 3.65 | m | 1H | H-7a | |

| 2.25–2.36 | m | 2H | H-3, H-7 | |

| 1.91–2.01 | m | 1H | H-3a | |

| 1.73–1.82 | m | 1H | H-4/H-5/H-6 | |

| 1.23–1.64 | m | 7H | H-4/H-5/H-6 | |

| (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid HCl | 4.38 | m | 1H | H-2 |

| 3.72 | m | 1H | H-7a | |

| 2.23–2.36 | m | 2H | H-3, H-7 | |

| 2.02–2.15 | m | 1H | H-3a | |

| 1.72–1.82 | m | 1H | H-4/H-5/H-6 | |

| 1.54–1.70 | m | 2H | H-4/H-5/H-6 | |

| 1.20–1.51 | m | 5H | H-4/H-5/H-6 | |

| Data sourced from a 400 MHz spectrum in D₂O.[2] Assignments are tentative due to extensive signal overlap. |

Experimental Protocols

The following provides a standard protocol for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. D₂O is commonly used, as seen in the reference data.[2]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of particulate matter.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer, which may be adjusted based on the specific instrument and sample concentration.[4]

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

-

Solvent: D₂O

-

Temperature: 298 K (25 °C).[4]

-

Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.[4]

-

Acquisition Time (AQ): 3-4 seconds.[4]

-

Relaxation Delay (D1): 1-2 seconds.[4]

-

Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[4]

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction to ensure accurate integration.

-

Integrate all signals to determine the relative number of protons.

-

Calibrate the spectrum by setting the reference peak to its known chemical shift.

Visualized Workflow and Structural Relationships

Experimental Workflow

The process of obtaining and analyzing the ¹H NMR spectrum can be visualized as a clear workflow, from sample preparation to final data interpretation.

Caption: Workflow for ¹H NMR analysis of this compound.

Logical Proton Relationships (Connectivity)

Due to the significant signal overlap in the 1D ¹H NMR spectrum, 2D NMR techniques like COSY (Correlation Spectroscopy) are often necessary for unambiguous assignments. The following diagram illustrates the logical J-coupling network between adjacent protons in the octahydroindole core, which would be confirmed by a COSY experiment.

Caption: Key proton-proton (H-H) coupling relationships in the Oic bicyclic system.

References

An In-depth Technical Guide on the ¹³C NMR Data of Octahydro-1H-indole-2-carboxylic Acid Derivatives

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for derivatives of octahydro-1H-indole-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for spectroscopic data and experimental methodologies.

¹³C NMR Data

The following table summarizes the ¹³C NMR chemical shift data for two key stereoisomers of this compound. This data is crucial for the structural elucidation and stereochemical assignment of these and related compounds.

| Carbon Atom | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[1] | (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride[1] |

| C-2 | 59.34 | 57.61 |

| C-3 | 32.36 | 32.44 |

| C-3a | 59.70 | 59.94 |

| C-4 | 24.38 | 23.95 |

| C-5 | 20.88 | 20.51 |

| C-6 | 21.36 | 21.01 |

| C-7 | 25.06 | 24.72 |

| C-7a | 36.91 | 36.33 |

| COOH | 175.42 | 172.76 |

Chemical shifts (δ) are reported in ppm, and the spectra were recorded in D₂O at 100 MHz.[1]

Experimental Protocols

The synthesis and NMR analysis of these compounds require specific and detailed methodologies for accurate and reproducible results.

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ((S,S,S)-1) [1]

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst is filtered off and washed with acetic acid. The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol (B145695) to yield the pure product.

Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride ((R,S,S)-1·HCl) [1]

This stereoisomer is obtained through a multi-step process starting from the (S,S,S) isomer. A key step involves the formation of an intermediate, (3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one. A 3N solution of HCl in anhydrous ethyl acetate (B1210297) is added to this intermediate, and the mixture is stirred at room temperature for 24 hours to yield the hydrochloride salt of the (R,S,S) isomer.

NMR Spectroscopy [1]

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at 400 MHz and 100 MHz, respectively. Deuterated water (D₂O) is used as the solvent.

Visualizations

The following diagrams illustrate the synthetic workflow and the structural relationship of the discussed compounds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-indole-2-carboxylic acid (Oic) is a bicyclic, non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceutical agents, notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2] Its rigid, conformationally constrained structure is instrumental in designing peptidomimetics with enhanced potency, selectivity, and enzymatic stability.[1] A thorough understanding of its behavior under mass spectrometric conditions is crucial for its characterization, impurity profiling, and metabolic studies. This technical guide provides a detailed overview of the predicted mass spectrometry fragmentation of this compound, based on the well-established fragmentation patterns of related cyclic amino acids and carboxylic acids. It includes proposed fragmentation pathways, quantitative data tables, detailed experimental protocols, and visualizations to aid researchers in their analytical endeavors.

Predicted Mass Spectrometry Fragmentation Pathways

Direct mass spectral data for this compound is not extensively published. However, its fragmentation behavior can be predicted with a high degree of confidence by analogizing to proline, its structural relative, and considering the general fragmentation rules for carboxylic acids. The fragmentation will be highly dependent on the ionization method, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Positive Ion Mode ([M+H]⁺):

In positive ion mode, the protonated molecule of this compound (C₉H₁₅NO₂, Molecular Weight: 169.22 g/mol )[3][4] is expected to undergo fragmentation primarily through the loss of small neutral molecules.

-

Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for protonated carboxylic acids is the facile loss of a water molecule.

-

Loss of Formic Acid ([M+H - HCOOH]⁺): Subsequent or alternative fragmentation can involve the neutral loss of formic acid.

-

Decarboxylation ([M+H - CO₂]⁺): Loss of carbon dioxide from the protonated molecule is another plausible fragmentation route.

-

Ring Opening and Fragmentation: The bicyclic ring system may undergo ring-opening followed by further fragmentation, leading to a complex series of product ions.

Negative Ion Mode ([M-H]⁻):

In negative ion mode, the deprotonated molecule is expected to fragment via:

-

Decarboxylation ([M-H - CO₂]⁻): The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide.[5]

-

Loss of H₂: Subsequent loss of a hydrogen molecule from the resulting ion can also occur.

Electron Ionization (EI)

Under the higher energy conditions of EI, more extensive fragmentation is anticipated.

-

α-Cleavage: Cleavage of the bond adjacent to the carboxyl group is a dominant fragmentation pathway for carboxylic acids, leading to the loss of the alkyl radical and the formation of a resonance-stabilized cation.[5]

-

Loss of OH and COOH: In short-chain carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl radical (M-17) and the entire carboxyl group (M-45) are common.[6]

-

McLafferty Rearrangement: While the rigid bicyclic structure of this compound may hinder the classic McLafferty rearrangement which requires a γ-hydrogen on a flexible chain, analogous rearrangements involving hydrogen transfer from the cyclohexane (B81311) ring are possible.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key fragments of this compound (Exact Mass: 169.11 u) in both positive and negative ESI-MS/MS modes.

| Ion Mode | Parent Ion (m/z) | Predicted Fragment Ion | Predicted Fragment (m/z) | Neutral Loss |

| Positive | 170.12 ([M+H]⁺) | [M+H - H₂O]⁺ | 152.11 | H₂O |

| [M+H - CO]⁺ | 142.12 | CO | ||

| [M+H - HCOOH]⁺ | 124.11 | HCOOH | ||

| [M+H - CO₂]⁺ | 126.13 | CO₂ | ||

| Negative | 168.10 ([M-H]⁻) | [M-H - H₂]⁻ | 166.09 | H₂ |

| [M-H - CO₂]⁻ | 124.09 | CO₂ |

Experimental Protocols

While a specific protocol for this compound is not available, the following general methodologies, adapted from the analysis of similar cyclic amino acids and their derivatives, can be employed.[7][8]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.[3]

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1 µg/mL to 100 ng/mL) using the mobile phase as the diluent.

-

Derivatization (Optional for GC-MS): For GC-MS analysis, derivatization is necessary to increase volatility. A common method is esterification followed by acylation. For instance, amino acid formamidene butyl esters can be prepared by heating with dimethylformamide dimethylacetal (DMF-DMA) followed by n-butanol/hydrogen chloride.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient could be:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.

-

ESI Source Parameters:

-

MS/MS Parameters:

-

Isolation Width: 2.0 m/z[9]

-

Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: As described in section 3.1.

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizations

Proposed ESI Fragmentation Pathway

Caption: Proposed ESI fragmentation pathways for protonated and deprotonated this compound.

General LC-MS Experimental Workflow

Caption: A generalized workflow for the analysis of this compound using LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow established pathways for cyclic amino acids and carboxylic acids. Under ESI conditions, key fragmentation events include the loss of water, formic acid, and carbon dioxide. In EI, more extensive fragmentation, including α-cleavage and ring fission, is expected. The provided experimental protocols and visualizations serve as a robust starting point for researchers and drug development professionals in the analytical characterization of this important pharmaceutical building block. Further empirical studies are warranted to definitively elucidate the fragmentation pathways and establish a comprehensive mass spectral library for this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 4. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Octahydro-1H-indole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic α-amino acid. Its incorporation into peptides can enhance lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1] Notably, it is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[2][3] This guide provides a comprehensive overview of the structural aspects of this compound, focusing on its synthesis and crystallographic analysis. While detailed crystal structure data for the parent molecule is not publicly available, this document compiles related data from derivatives and outlines the standard experimental protocols for its determination.

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

The most common and highest-yielding route to the (2S,3aS,7aS) stereoisomer of this compound is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[2] This method is favored for its simplicity and the high diastereoselectivity for the cis-fused ring system.[2]

Experimental Protocol: Catalytic Hydrogenation

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) is prepared in acetic acid (60 mL).[1] To this solution, platinum(IV) oxide (PtO₂, 300 mg) is added as the catalyst.[1] The mixture is then hydrogenated at a temperature of 60°C for 24 hours.[1] Following the reaction, the catalyst is removed by filtration and washed with acetic acid. The solvent is subsequently evaporated under reduced pressure. The resulting residue is purified by crystallization from ethanol (B145695) to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[1]

Synthetic Workflow

Physicochemical and Crystallographic Data

While a complete single-crystal X-ray diffraction study for the parent this compound is not readily found in public databases, some of its physical properties have been reported. The compound typically presents as a white to off-white crystalline solid.[][5]

Table 1: Physicochemical Properties of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO₂ | [] |

| Molecular Weight | 169.22 g/mol | [] |

| Appearance | White crystalline solid | [1][5] |

| Melting Point | 267–269 °C | [1] |

| Melting Point (dec.) | >224 °C |

Crystallographic Data of a Derivative

Crystal structure data for derivatives of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). An example is the N-acetylated methyl ester derivative, Ac-Oic-OMe.[6] The crystallographic data for such derivatives provide insight into the conformational preferences of the bicyclic ring system.

A search for the specific crystallographic data of Ac-Oic-OMe (CCDC 1510246) would be required to populate the table below. As direct access to the CCDC is not possible, a representative table structure is provided.

Table 2: Representative Crystallographic Data for an this compound Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in Table 2 are placeholders and would need to be populated with data from the relevant crystallographic information file (CIF).

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound typically involves single-crystal X-ray diffraction. The general workflow is outlined below.

Workflow for Structure Determination

Detailed Methodology

-

Crystallization: Single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Biological Context and Signaling Pathways

This compound itself is not known to be directly involved in specific signaling pathways. Its primary role in a biological context is as a structural component of peptidomimetics and pharmaceuticals.[2][6] When incorporated into a peptide sequence, the rigid bicyclic structure of Oic can induce a specific backbone conformation, often a polyproline II (PPII) helix.[6] This conformational constraint can lead to improved receptor selectivity and resistance to enzymatic degradation compared to peptides containing natural amino acids. For instance, its use in ACE inhibitors like Perindopril is crucial for the molecule's binding to the active site of the angiotensin-converting enzyme.

Conclusion

This compound is a synthetically accessible and pharmaceutically relevant molecule. While the definitive crystal structure of the parent compound is not publicly documented, its synthesis is well-established, and crystallographic data for its derivatives confirm the conformational rigidity of its bicyclic system. The protocols for its synthesis and crystallographic analysis are standard and robust. Further research to elucidate the solid-state structure of various stereoisomers of the parent acid could provide deeper insights for its application in rational drug design and materials science.

References

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 5. Page loading... [guidechem.com]

- 6. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]

In-Depth Technical Guide: Solubility of Octahydro-1H-indole-2-carboxylic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research for publicly available quantitative solubility data for octahydro-1H-indole-2-carboxylic acid in various organic solvents did not yield specific numerical values. Qualitative descriptors such as "sparingly soluble in methanol" and "slightly soluble in water" are available but are insufficient for a detailed technical guide. To fulfill the structural and content requirements of this request, this guide utilizes benzoic acid as a well-documented analogue. The experimental protocols and data presentation herein serve as a robust template for the analysis of carboxylic acids like this compound.

Introduction

This compound is a bicyclic amino acid analogue that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril.[1] The solubility of such intermediates in organic solvents is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and ultimately, the efficiency and scalability of the entire drug manufacturing process. Understanding and quantifying solubility is therefore a cornerstone of effective process development and formulation in the pharmaceutical industry.

This technical guide provides a comprehensive overview of the solubility of a model carboxylic acid, benzoic acid, in a range of common organic solvents. It further details standardized experimental protocols for solubility determination and presents visual representations of a typical experimental workflow and a relevant biological signaling pathway.

Quantitative Solubility Data: Benzoic Acid as an Analogue

The following table summarizes the solubility of benzoic acid in various organic solvents at specified temperatures. This data is provided to illustrate the typical solubility profile of a simple aromatic carboxylic acid and to serve as a comparative benchmark.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Methanol | 23 | 71.5 |

| Ethanol | 25 | 55.9[2] |

| Acetone (B3395972) | - | Freely Soluble[3] |

| Dichloromethane | 25 | ~110 (1.1 g/mL)[4] |

| Toluene | Ambient | ~7.43 |

| Ethyl Acetate | - | Soluble |

| Hexane | - | Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process chemistry and formulation. The following are detailed methodologies for key experimental techniques.

Shake-Flask Method with Gravimetric Analysis

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][4][5][6]

Objective: To determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment:

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Oven or vacuum oven

-

The solid compound (e.g., benzoic acid)

-

The desired organic solvent

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a sufficient time to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Filtration: Draw a sample of the supernatant through a syringe filter that is chemically compatible with the solvent and does not absorb the solute.

-

Centrifugation: Centrifuge the vial to pellet the excess solid and then carefully collect the supernatant.

-

-

Analysis: Accurately weigh a clean, dry container. Transfer a precise volume or mass of the clear, saturated solution into this container.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution in an oven or vacuum oven at a temperature that does not cause decomposition of the solute. Continue drying until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried solute per the initial mass or volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

For compounds with a suitable chromophore, HPLC offers a sensitive and accurate method for determining solubility, especially at low concentrations.[7][8][9]

Objective: To quantify the concentration of a dissolved compound in a saturated solution using HPLC with UV detection.

Materials and Equipment:

-

Shake-flask setup (as described in 3.1)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Volumetric flasks and pipettes

-

High-purity solvents for mobile phase and sample dilution

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1-3 of the shake-flask method (Section 3.1).

-

Sample Preparation: Carefully withdraw a precise volume of the clear saturated supernatant. Dilute this sample with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the compound of known concentrations. These standards should bracket the expected concentration of the diluted sample.

-

HPLC Analysis: Inject the calibration standards and the diluted sample onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Determine the concentration of the diluted sample from this curve.

-

Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Relevant Signaling Pathway: Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is a key intermediate for ACE inhibitors. The diagram below provides a simplified overview of the Renin-Angiotensin System (RAS) and the mechanism of action of ACE inhibitors.[10][11][12][13]

References

- 1. echemi.com [echemi.com]

- 2. Solved Solubility in Water Benzoic Acid: 3.44 g/L at 25 °C; | Chegg.com [chegg.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Page loading... [guidechem.com]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]

- 11. `1.22 g` of benzoic acid is dissolved in (i) 100g acetone `(K_(b)` for acetone `=1.7)` and (ii) 100 g benzene `(K_(b)` for benzene `= 2.6)`. The elevation in boiling points `T_(b)` is `0.17^(@)C` and `0.13^(@)C` respectively. (a) What are the molecular weights of benzoic acid in both the solutions? (b) What do you deduce out of it in terms of structure of benzoic acid? [allen.in]

- 12. researchgate.net [researchgate.net]

- 13. chegg.com [chegg.com]

Octahydro-1H-indole-2-carboxylic Acid: A Proline Analogue for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid (Oic) is a saturated bicyclic analogue of the amino acid proline. Its rigidified structure, conferred by the fusion of a cyclohexane (B81311) ring to the pyrrolidine (B122466) ring of proline, offers medicinal chemists a powerful tool to introduce specific conformational constraints into peptides and peptidomimetics. This constrained geometry can lead to enhanced metabolic stability, increased potency, and improved selectivity for biological targets. Oic has garnered significant attention in drug discovery, most notably as a key structural component of highly successful angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Oic, with a focus on its role as a proline analogue in drug design.

Physicochemical Properties

The physicochemical properties of this compound can vary depending on the specific stereoisomer. The most therapeutically relevant isomer is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 259-260 °C |

| Solubility | Soluble in methanol (B129727) and water |

| Optical Rotation ([α]D²⁵) | -47 ± 2º (c=1 in MeOH) for (2S,3aS,7aS)-isomer |

Synthesis of this compound

The synthesis of specific stereoisomers of Oic is crucial for its application in pharmaceuticals. The most common and well-established method for preparing the (2S,3aS,7aS) stereoisomer is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

This protocol details the catalytic hydrogenation of (S)-indoline-2-carboxylic acid to yield the desired cis-fused diastereomer.[1]

Materials:

-

(S)-indoline-2-carboxylic acid

-

Acetic acid (glacial)

-

Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C)

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[1]

-

Add the Platinum(IV) oxide catalyst (e.g., 300 mg) to the solution.[1]

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar) and maintain the reaction at a controlled temperature (e.g., 60 °C).[1][2]

-

Allow the reaction to proceed with vigorous stirring until the theoretical amount of hydrogen is absorbed or for a predetermined time (e.g., 24 hours).[1]

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

-

Remove the catalyst by filtration through a pad of celite, and wash the filter cake with a small amount of acetic acid.[1]

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Recrystallize the resulting solid residue from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[1] An expected yield of approximately 85% can be achieved with this method.[1]

Synthesis Workflow

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Oic into peptide sequences is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-(2S,3aS,7aS)-Oic-OH is used as the building block.

Experimental Protocol: Manual Fmoc-SPPS of an Oic-containing Peptide

This protocol outlines the manual coupling of Fmoc-(2S,3aS,7aS)-Oic-OH to a resin-bound peptide.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

-

Fmoc-(2S,3aS,7aS)-Oic-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure®)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

-

Coupling of Fmoc-Oic-OH:

-

In a separate vial, dissolve Fmoc-(2S,3aS,7aS)-Oic-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated Fmoc-Oic-OH solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Monitor the reaction progress using a Kaiser test.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings.

-

Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.

SPPS Workflow for Oic Incorporation

Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Oic.

Conformational Properties: A Quantitative Comparison with Proline

The rigid bicyclic structure of Oic significantly influences the conformational preferences of the peptide backbone compared to the more flexible proline residue. This is particularly evident in the propensity for the trans amide bond conformation.

| Parameter | Proline-containing Peptide | Oic-containing Peptide |

| Amide Bond Conformation | Exhibits both cis and trans isomers in solution | Strongly favors the trans conformation (>90%)[3] |

| Pyrrolidine Ring Pucker | Interconverts between Cγ-endo and Cγ-exo puckers | Locked in an exo-pucker conformation by the fused cyclohexane ring[3] |

| Backbone Dihedral Angle (Φ) | Restricted to approximately -60° | Similarly restricted |

| Backbone Dihedral Angle (Ψ) | More flexible | More constrained |

Note: The exact dihedral angles and cis/trans ratios can vary depending on the specific peptide sequence and solvent conditions.

NMR studies on Oic-containing oligomers have revealed an all-trans amide bond structure, which contributes to the formation of stable polyproline II (PPII) helices.[3] The constrained exo-pucker of the Oic ring is a key determinant of this high trans preference.

Application in Drug Design: ACE Inhibition

This compound is a cornerstone in the design of potent ACE inhibitors. The rigid scaffold of Oic serves as a mimic of the C-terminal dipeptide of angiotensin I, allowing for high-affinity binding to the active site of ACE.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the RAAS, a critical pathway for blood pressure regulation. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, Oic-containing drugs like Perindopril and Trandolapril prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The role of ACE inhibitors in the Renin-Angiotensin-Aldosterone System.

Potency of Oic-based ACE Inhibitors

The active metabolites of Perindopril (Perindoprilat) and Trandolapril (Trandolaprilat) are highly potent inhibitors of ACE, with IC₅₀ values in the low nanomolar range.

| Compound | IC₅₀ (in vitro) |

| Perindoprilat | ~2.9 nM[4] |

| Trandolaprilat | ~7.06 nM (human)[2] |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol provides a general method for determining the in vitro ACE inhibitory activity of a compound using a fluorometric assay.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Test compound (e.g., Oic-containing peptide)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the ACE solution, and the test compound dilutions. Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) over time in a kinetic mode.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable proline analogue that offers distinct advantages in drug design and development. Its rigid bicyclic structure imparts a strong preference for the trans amide bond conformation, leading to more defined peptide secondary structures. This conformational constraint has been successfully exploited in the development of potent ACE inhibitors. The synthetic and analytical methods described in this guide provide a foundation for researchers to explore the potential of Oic in creating novel and improved therapeutic agents. The continued investigation of Oic and other constrained proline analogues will undoubtedly contribute to the advancement of peptide and peptidomimetic drug discovery.

References

Methodological & Application

Stereoselective synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

An Application Note on the Stereoselective Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic Acid

Introduction

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, often abbreviated as L-Oic, is a conformationally constrained bicyclic non-proteinogenic α-amino acid. Its rigid structure, which incorporates a fused cyclohexane (B81311) ring into a proline-like pyrrolidine (B122466) framework, makes it a valuable component in medicinal chemistry. This specific stereoisomer is a crucial chiral intermediate in the synthesis of several potent pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely prescribed for hypertension and heart failure.

The molecule possesses three chiral centers, resulting in a total of eight possible stereoisomers. The biological activity of the final drug product is critically dependent on the specific (2S,3aS,7aS) configuration. Therefore, developing efficient and highly stereoselective synthetic methods is of paramount importance for the pharmaceutical industry to ensure the production of enantiomerically pure active ingredients. This application note details a common and robust protocol for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid via catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Synthetic Strategy: Catalytic Hydrogenation

The most prevalent and effective strategy for the stereoselective synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is the catalytic hydrogenation of the corresponding unsaturated precursor, (S)-indoline-2-carboxylic acid. This reaction saturates the benzene (B151609) ring of the indoline (B122111) system to form the desired cis-fused bicyclic octahydroindole structure. The stereochemistry of the starting material directs the addition of hydrogen atoms, leading to the desired (2S,3aS,7aS) product with high fidelity. Various catalytic systems have been successfully employed for this transformation.

Data Presentation

The following table summarizes quantitative data from representative protocols for the catalytic hydrogenation of (S)-indoline-2-carboxylic acid to yield the target compound.

Table 1: Comparison of Catalytic Systems for the Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

| Starting Material | Catalyst | Solvent | Temperature (°C) | H₂ Pressure | Time (h) | Yield (%) | Enantiomeric Purity (%) | Reference |

| (S)-Indoline-2-carboxylic acid | PtO₂ (Platinum(IV) oxide) | Acetic Acid | 60 | Not Specified | 24 | 85 | >90 (Diastereomeric Ratio 90:10) | |

| (S)-Indoline-2-carboxylic acid | 10% Pt/C | Acetic Acid | Room Temp. | 5 bar | Not Specified | 87 | 99 | |

| (S)-Indoline-2-carboxylic acid | 8% Pd/C (wet) | Methanol | 55 - 65 | 5.0 MPa | Not Specified | 73.5 | 98.6 (HPLC) |

Detailed Experimental Protocol

This protocol is based on a well-established procedure utilizing Platinum(IV) oxide as the catalyst.

Materials and Equipment:

-

(S)-Indoline-2-carboxylic acid

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

-

Magnetic stirrer with heating capabilities

-

Filtration apparatus (e.g., Büchner funnel, Celite®)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable pressure-rated reaction vessel, dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (300 mg, 10 wt%) to the solution under an inert atmosphere if possible, although not strictly required by all protocols.

-

Hydrogenation:

-

Securely seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel multiple times with hydrogen gas to remove all air.

-

Pressurize the vessel with hydrogen gas. While the original protocol does not specify a pressure, pressures in the range of 1-5 bar are typical for this type of reaction.

-

Begin vigorous stirring and heat the reaction mixture to 60 °C.

-

-

Reaction Monitoring: Maintain the reaction at 60 °C under a hydrogen atmosphere for 24 hours. The reaction progress can be monitored by taking small aliquots (after safely depressurizing and purging) and analyzing via TLC or LC-MS.

-

Work-up:

-

After 24 hours, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas from the vessel. Purge the vessel with an inert gas like nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and the washings. Concentrate the solution to dryness using a rotary evaporator to remove the acetic acid.

-

-

Purification:

-

Crystallization: Dissolve the resulting solid residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

-

Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This affords pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. The reported yield for this specific protocol is 85%.

-

Characterization Data:

-

Melting Point: 267–269 °C

-

Specific Rotation: [α]D = -45.6 (c 0.46, MeOH)

Visualizations

Synthetic Pathway

Caption: Synthetic route via catalytic hydrogenation.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for the Catalytic Hydrogenation of Indoline-2-carboxylic Acid for Octahydroindole-2-carboxylic Acid (OIC) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The catalytic hydrogenation of indoline-2-carboxylic acid to octahydroindole-2-carboxylic acid (OIC) is a pivotal transformation in synthetic organic and medicinal chemistry. This reaction converts a relatively planar indoline (B122111) ring system into a saturated, three-dimensional bicyclic α-amino acid scaffold.[1][2] OIC is a crucial chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension and heart failure.[3] The stereochemical outcome of the hydrogenation is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often contingent on a specific diastereomer of the OIC core.[1][4] These application notes provide detailed protocols for this transformation, summarize key quantitative data, and present visual workflows to aid in experimental design and execution.

Data Presentation

The following tables summarize quantitative data from various reported protocols for the hydrogenation of indoline-2-carboxylic acid and related precursors, offering a comparative overview of different catalytic systems and their efficiencies.

Table 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

| Catalyst | Solvent | Temperature (°C) | Pressure (H₂) | Yield (%) | Reference |

| PtO₂ | Acetic Acid | 60 | Not Specified | 85 | [1][2] |

| 10% Pt/C | Acetic Acid | Room Temp | 5 bar | 87 | [5] |

Table 2: Catalytic Hydrogenation of Related Indole Precursors

| Starting Material | Catalyst | Additive | Solvent | Pressure (H₂) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Indole | Pt/C | p-TSA | Water | 30 bar | 2 | 100 | 100 (to indoline) | [6] |

| N-Boc-3-methyl-indole | Ru((R,R)-SINpEt)₂ | 4 Å MS | n-hexane | 100 bar | 48 (25°C) then 48 (100°C) | 94 | Not Specified | [7] |

Experimental Protocols

Protocol 1: Hydrogenation of (S)-Indoline-2-carboxylic Acid using Platinum(IV) Oxide

This protocol describes a common method for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid using Adam's catalyst (PtO₂).

Materials:

-

(S)-Indoline-2-carboxylic acid

-

Glacial acetic acid

-

Platinum(IV) oxide (PtO₂)

-

High-purity hydrogen gas

-

Standard laboratory glassware

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with a pad of Celite)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable pressure vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[2]

-

Catalyst Addition: Carefully add platinum(IV) oxide (300 mg) to the solution.[2]

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with vigorous stirring.[2]

-

Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS if desired.[2]

-

Work-up: After 24 hours, allow the reaction mixture to cool to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid.[1][2]

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator.[1][2]

-

Crystallization: Recrystallize the resulting solid residue from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1][2]

-

Characterization: The final product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.[1]

Safety Precautions:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and operated in a well-ventilated fume hood.[1]

-

Catalytic hydrogenation can be an exothermic reaction. Monitor the reaction temperature, particularly during the initial stages.[1]

-

Platinum catalysts can be pyrophoric when dry and exposed to air after use. Handle the used catalyst with care, keeping it wet until it can be properly disposed of or stored.[1]

Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)

This protocol offers an alternative method using a supported catalyst, which can simplify catalyst removal.

Materials:

-

Indoline-2-carboxylic acid precursor

-

Acetic acid

-

10% Platinum on Carbon (Pt/C)

-

High-purity hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the indoline-2-carboxylic acid precursor (e.g., 200 g) in acetic acid in a suitable hydrogenator.[5]

-

Catalyst Addition: Add 10% Pt/C catalyst (e.g., 5 g) to the solution.[5]

-

Hydrogenation: Carry out the hydrogenation reaction at room temperature under 5 bar of hydrogen pressure until the theoretical amount of hydrogen is absorbed.[5]

-

Catalyst Removal: Once the reaction is complete, remove the catalyst by filtration.[5]

-

Product Isolation: Cool the reaction solution to 0-5°C to precipitate the product. Collect the solid product by filtration.[5]

-

Drying: Wash the filter cake with a suitable solvent and dry the product to a constant weight.[5]

Visualizations

Chemical Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of Perindopril: A Detailed Protocol Using (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor. The synthesis commences with (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a key chiral intermediate. The protocols outlined below are based on established industrial synthesis methods, focusing on achieving high purity and yield.

Overview of the Synthetic Pathway

The synthesis of Perindopril from (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves a three-step process:

-